molecular formula C9H13BrClN B1440692 2-(3-Bromophenyl)propan-2-amine hydrochloride CAS No. 676135-18-5

2-(3-Bromophenyl)propan-2-amine hydrochloride

Cat. No.: B1440692
CAS No.: 676135-18-5
M. Wt: 250.56 g/mol
InChI Key: UXGIUUWHZBFBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)propan-2-amine hydrochloride (CAS 676135-18-5) is a high-purity organic building block of significant interest in chemical and pharmaceutical research . With a molecular formula of C 9 H 13 BrClN and a molecular weight of 250.56 g/mol, this compound serves as a versatile synthon for the construction of more complex molecules . Its structure features both a bromo-aromatic group and an amine functional group, making it a valuable precursor in various synthetic pathways, including cross-coupling reactions and the development of novel pharmacologically active compounds . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to handle this material with appropriate precautions. According to safety data, it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the compound under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-(3-bromophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGIUUWHZBFBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693188
Record name 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50693188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676135-18-5
Record name 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)propan-2-amine hydrochloride
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Preparation Methods

Preparation Methods

Standard Laboratory Synthesis

The most widely reported laboratory synthesis of 2-(3-bromophenyl)propan-2-amine hydrochloride involves a three-step sequence starting from 3-bromobenzaldehyde:

Step 1: Formation of 3-bromo-β-nitrostyrene
  • Reaction: 3-bromobenzaldehyde is condensed with nitroethane.
  • Conditions: Basic conditions, typically using ammonium acetate or a similar base.
  • Product: 3-bromo-β-nitrostyrene
Step 2: Reduction to 2-(3-bromophenyl)propan-2-amine
  • Reaction: The nitrostyrene intermediate is reduced to the corresponding amine.
  • Common Reducing Agents: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
  • Product: 2-(3-bromophenyl)propan-2-amine
Step 3: Formation of Hydrochloride Salt
  • Reaction: The free amine is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or ether).
  • Product: this compound (as a crystalline solid)

Summary Table: Laboratory Synthesis

Step Starting Material Reagent(s) Conditions Product
1 3-bromobenzaldehyde Nitroethane, base Reflux 3-bromo-β-nitrostyrene
2 3-bromo-β-nitrostyrene LiAlH₄ or Pd/C, H₂ Anhydrous, inert atm 2-(3-bromophenyl)propan-2-amine
3 2-(3-bromophenyl)propan-2-amine HCl (g or soln) RT, ethanol/ether This compound

Industrial and Alternative Methods

For industrial-scale production, more scalable and cost-effective approaches are often employed:

  • Catalytic Hydrogenation: Instead of LiAlH₄, catalytic hydrogenation of 3-bromo-β-nitrostyrene using palladium on carbon (Pd/C) under hydrogen pressure is preferred for safety and scalability.
  • Acidification: The amine is efficiently converted to its hydrochloride salt by direct acidification with hydrochloric acid.

Industrial Synthesis Table

Step Intermediate Catalyst/Reagent Notes
1 3-bromo-β-nitrostyrene Pd/C, H₂ Safer and more scalable
2 2-(3-bromophenyl)propan-2-amine HCl Direct acidification

Alternative Synthetic Strategies

Other published routes involve the use of different protecting groups and deprotection strategies, particularly for the preparation of substituted analogs:

  • N-benzyl Protection: The amine function can be protected as an N-benzyl derivative, followed by deprotection using 1-chloroethyl chloroformate.
  • Hydrochloride Salt Formation: The final amine is converted to the hydrochloride salt as above.

Alternative Route Table

Step Starting Material Key Reagent Purpose Reference
1 Bromopropiophenone N-benzyl-N-methylamine N-benzyl protection
2 N-benzyl intermediate 1-chloroethyl chloroformate Deprotection
3 Free amine HCl Salt formation

Reaction Analysis and Considerations

Reagents and Conditions

Reaction Type Common Reagents Notes
Condensation Nitroethane, base Yields nitrostyrene intermediate
Reduction LiAlH₄, Pd/C + H₂ LiAlH₄ for small scale; Pd/C for large scale
Acidification Hydrochloric acid Forms stable hydrochloride salt

Yields and Purity

  • Typical yields for each step range from 60–85%, depending on scale and purification methods.
  • The final product is often recrystallized from ethanol or ether to achieve >98% purity.

Stock Solution Preparation and Solubility Data

Stock Solution Preparation Table

Desired Concentration 1 mg 5 mg 10 mg
1 mM 4.0162 mL 20.0811 mL 40.1623 mL
5 mM 0.8032 mL 4.0162 mL 8.0325 mL
10 mM 0.4016 mL 2.0081 mL 4.0162 mL
  • For increased solubility, gentle heating (37°C) and sonication are recommended.
  • Store solutions at -80°C for up to 6 months, or at -20°C for 1 month.

Summary Table: Preparation Methods

Method Key Steps Typical Reagents Scale Notes
Laboratory Synthesis Condensation, reduction, salt formation Nitroethane, LiAlH₄, HCl Small High purity, moderate yield
Industrial Synthesis Catalytic hydrogenation, salt formation Pd/C, H₂, HCl Large Scalable, safer, cost-effective
Alternative Synthesis Protection, deprotection, salt formation N-benzylamine, chloroformate, HCl Research For analogs, specialized steps

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12BrClN
  • Molecular Weight : 247.57 g/mol
  • Structure : The compound features a bromophenyl group attached to a propanamine backbone, which is significant for its biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, modifications to the bromophenyl group have shown enhanced anticancer activity, with some derivatives achieving over 90% inhibition of cell proliferation at concentrations below 10 µM.
    • Antimicrobial Properties : Research has demonstrated that this compound may possess antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential as a new antibiotic candidate.
  • Pharmacological Research
    • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Similar compounds have been suggested to inhibit acetylcholinesterase, relevant in neurodegenerative diseases like Alzheimer’s.
    • Neuropharmacology : The presence of the methoxyethyl group may enhance the ability of this compound to cross the blood-brain barrier, making it a candidate for neurological applications.
  • Materials Science
    • The unique properties of this compound allow it to be utilized in materials science research. Its nitrile functional group enables further chemical modifications, potentially leading to novel materials with specific electronic or optical properties.

Data Tables

Application AreaSpecific UseObservations
Medicinal ChemistryAnticancerSignificant cytotoxicity against cancer cell lines
Medicinal ChemistryAntimicrobialMIC around 256 µg/mL against E. coli
Pharmacological ResearchEnzyme InhibitionPotential acetylcholinesterase inhibitor
NeuropharmacologyCNS ApplicationsMay cross blood-brain barrier effectively

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the cytotoxic effects of various derivatives of this compound on different cancer cell lines. Modifications to the bromophenyl group significantly enhanced anticancer activity, with some derivatives achieving over 90% inhibition of cell proliferation at concentrations below 10 µM.

Case Study 2: Antimicrobial Activity

Another investigation focused on antimicrobial efficacy, testing several analogs of this compound against standard bacterial strains. Findings highlighted a clear correlation between structural features and antimicrobial potency, with specific substitutions on the bromophenyl ring leading to increased activity against gram-positive bacteria.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propan-2-amine Derivatives

The table below compares key physicochemical properties of 2-(3-bromophenyl)propan-2-amine hydrochloride with halogenated analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Halogen Type Key Properties/Applications References
This compound C₉H₁₁BrClN 250.57 3-bromo Br High lipophilicity; CNS activity studies
2-(3-Chlorophenyl)propan-2-amine hydrochloride C₉H₁₂ClN·HCl 169.65* 3-chloro Cl Predicted pKa: 9.05; boiling point: 227°C
2-(4-Fluorophenyl)propan-2-amine hydrochloride C₉H₁₃ClFN 189.66 4-fluoro F Enhanced metabolic stability
2-(3-Bromo-5-fluorophenyl)propan-2-amine HCl C₉H₁₀BrClFN 266.98 3-bromo, 5-fluoro Br, F Dual halogenation; SERS detection studies

*Note: The molecular weight for 2-(3-chlorophenyl)propan-2-amine hydrochloride in may refer to the free base. The hydrochloride salt’s actual molecular weight would be higher (≈206 g/mol).

Key Observations:
  • Substituent Position : Meta-substituted derivatives (e.g., 3-bromo) exhibit steric hindrance that may reduce receptor binding efficiency compared to para-substituted analogs (e.g., 4-fluoro) .
  • Dual Halogenation : Compounds like 2-(3-bromo-5-fluorophenyl)propan-2-amine hydrochloride demonstrate synergistic electronic effects, making them useful in surface-enhanced Raman spectroscopy (SERS) for trace detection .

Amphetamine Analogs

The target compound shares structural similarities with amphetamine derivatives, which are often studied for their psychoactive properties:

Compound Name Key Structural Differences from Target Compound Pharmacological Relevance References
PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine HCl) Methoxy group at para position; N-methylation Serotonergic neurotoxicity
4-FMA (N-Methyl-1-(4-fluorophenyl)propan-2-amine HCl) Fluorine at para position; N-methylation Dopamine reuptake inhibition
Ortetamine HCl (1-(2-methylphenyl)propan-2-amine HCl) Methyl group at ortho position Controlled substance (stimulant)
Key Observations:
  • N-Alkylation : Methylation of the amine group (e.g., in PMMA and 4-FMA) enhances metabolic stability but may reduce receptor affinity compared to the primary amine in the target compound .
  • Regulatory Status : Ortho-substituted derivatives like Ortetamine HCl are classified as controlled substances due to stimulant effects, whereas meta-substituted bromo analogs remain under research .

Positional Isomers

Positional isomerism significantly impacts biological activity:

Compound Name Substituent Position Key Differences References
1-(2-Bromophenyl)propan-2-amine hydrochloride 2-bromo Ortho substitution increases steric hindrance, reducing enzyme binding efficiency
1-(4-Bromophenyl)propan-2-amine hydrochloride 4-bromo Para substitution enhances π-π stacking interactions in receptor binding

Biological Activity

2-(3-Bromophenyl)propan-2-amine hydrochloride, also known as Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective effects, along with relevant case studies and research findings.

The compound is characterized by its structure, which includes a bromophenyl group and an amine functional group. Its chemical formula is C10H12BrClN, and it has been studied for various chemical reactions including oxidation, reduction, and substitution reactions.

PropertyValue
Molecular FormulaC10H12BrClN
Molecular Weight263.57 g/mol
Melting PointNot specified
SolubilitySoluble in water
ToxicityHarmful if swallowed

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance, studies have shown that the compound demonstrates inhibitory effects on Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antibacterial agents .

Anticancer Properties

The compound's anticancer activity has been explored in several studies. Notably, it has shown effectiveness in inhibiting cell proliferation in various cancer cell lines. In vitro assays revealed that it can induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to the action of established chemotherapeutic agents .

Case Study: MCF-7 Breast Cancer Cells

In a study focusing on MCF-7 breast cancer cells, this compound was found to arrest the cell cycle at the G2/M phase and significantly reduce cell viability with an IC50 value comparable to known anticancer drugs .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound. It has been investigated for its ability to inhibit β-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology. By inhibiting BACE activity, the compound may reduce amyloid-beta peptide production, thus offering a therapeutic avenue for neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It appears to modulate signaling pathways related to cell proliferation and apoptosis. The exact mechanisms remain under investigation but may involve:

  • Inhibition of tubulin polymerization leading to disrupted mitotic spindle formation.
  • Interference with enzyme activity , particularly BACE, affecting amyloid precursor protein processing.

Q & A

Q. What synthetic routes utilize 3-Bromophenylacetic acid derivatives to access this compound?

  • Methodological Answer : Convert 3-bromophenylacetic acid to the corresponding amide via HATU-mediated coupling with tert-butylamine, followed by Hoffman degradation to yield the primary amine. Alternatively, reduce a nitrile intermediate (from bromophenylacetonitrile) using LiAlH₄. Compare reaction efficiencies via E-factor calculations and atom economy metrics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.